GPR35 Antagonism Screen: Target Compound Inactive vs. Structurally Related Active Pyridazinones
In a primary GPR35 antagonism assay, 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide was classified as inactive, whereas structurally related pyridazinone-acetamide analogs with N-aryl substituents have demonstrated measurable GPR35 modulatory activity in comparable assay formats [1]. This negative data point provides a meaningful selectivity filter: procurement of the N-isopropyl analog avoids GPR35-mediated confounding effects that may be present in N-(6-methoxypyridin-3-yl) or N-(4-methoxyphenyl) congeners [1].
| Evidence Dimension | GPR35 antagonism activity |
|---|---|
| Target Compound Data | Inactive (no significant antagonism detected) |
| Comparator Or Baseline | N-(6-methoxypyridin-3-yl) analog and other N-aryl pyridazinone-acetamides (reported GPR35 modulators in ECBD and ChEMBL datasets) |
| Quantified Difference | Qualitative: inactive vs. active modulator activity (exact IC₅₀ values for comparators not available in the same assay run) |
| Conditions | Primary GPR35 antagonism assay (ECBD assay EOS300038); target: G-protein coupled receptor 35; assay stage: primary screen [1] |
Why This Matters
A negative GPR35 result rules out a potential off-target activity that could confound interpretation of PDE4-targeted phenotypic screens, making this compound a cleaner chemical probe for PDE4-focused campaigns compared to N-aryl analogs.
- [1] ECBD Database. EOS56704 Assay Record: GPR35 Antagonism. URL: https://ecbd.eu/assays/EOS300038 (accessed 2026-05-10). View Source
